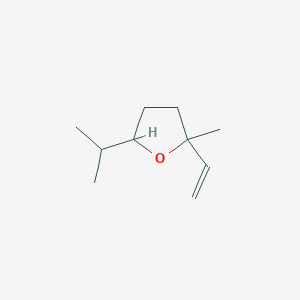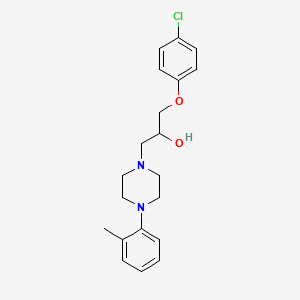
alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and tolyl groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the reaction of piperazine with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), p-chlorobenzyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings
Substitution: Substituted benzylic derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Gamma-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
- Delta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
Uniqueness
Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66307-61-7 |
|---|---|
Molekularformel |
C20H25ClN2O2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O2/c1-16-4-2-3-5-20(16)23-12-10-22(11-13-23)14-18(24)15-25-19-8-6-17(21)7-9-19/h2-9,18,24H,10-15H2,1H3 |
InChI-Schlüssel |
DWCYMFYXKFCWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



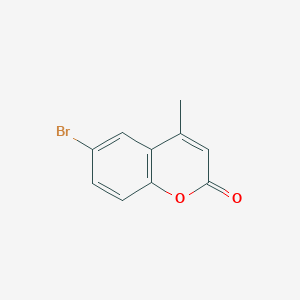

![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
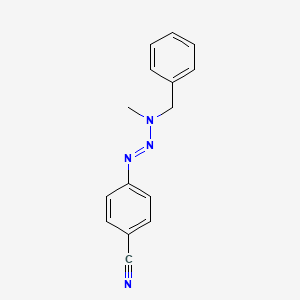
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
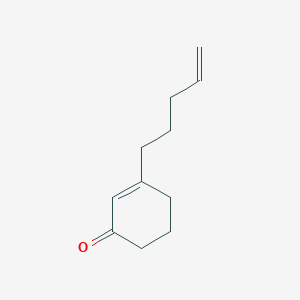
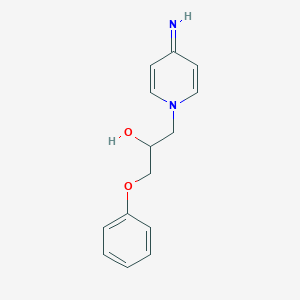
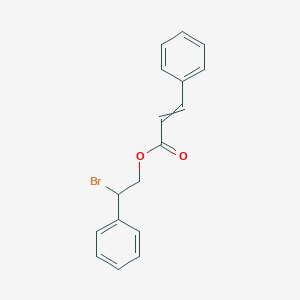
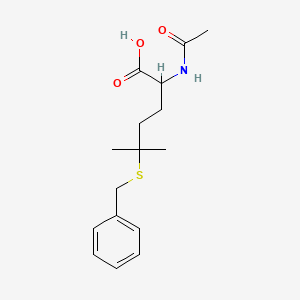
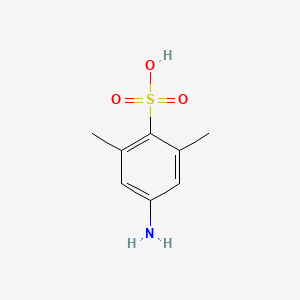
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
